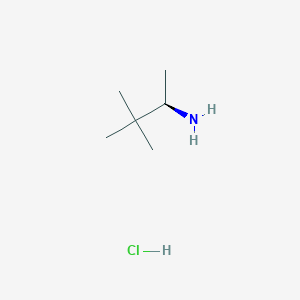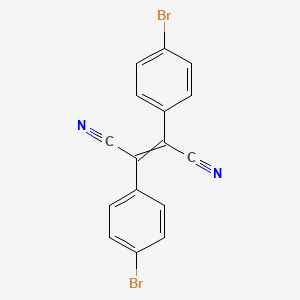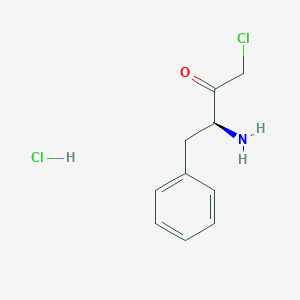
H-Phe-chloromethylketone hcl
概要
説明
H-Phe-chloromethylketone hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO · HCl. It is known for its role as an inhibitor of gramicidin S synthetase 2 . This compound is often used in research and development settings, particularly in the fields of biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of H-Phe-chloromethylketone hydrochloride typically involves the chloromethylation of phenylalanine derivatives. The reaction conditions often include the use of chloromethyl methyl ether or similar reagents under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for H-Phe-chloromethylketone hydrochloride are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
H-Phe-chloromethylketone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
科学的研究の応用
H-Phe-chloromethylketone hydrochloride has several scientific research applications, including:
Biochemistry: Used as an inhibitor in enzyme studies, particularly for gramicidin S synthetase 2.
Molecular Biology: Employed in the study of protein synthesis and enzyme mechanisms.
Industry: Utilized in the synthesis of specialized chemicals and reagents
作用機序
The mechanism of action of H-Phe-chloromethylketone hydrochloride involves the inhibition of specific enzymes by covalently modifying active site residues. This modification prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity .
類似化合物との比較
Similar Compounds
Z-Phe-OH: Another phenylalanine derivative used in biochemical research.
Fmoc-[ring-D₅]Phe-OH: A deuterated phenylalanine derivative used in specialized studies
Uniqueness
H-Phe-chloromethylketone hydrochloride is unique due to its specific inhibitory action on gramicidin S synthetase 2, making it a valuable tool in enzyme research and drug development .
特性
IUPAC Name |
(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNJXAGVYFIVJM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34351-19-4 | |
| Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine](/img/structure/B3028742.png)
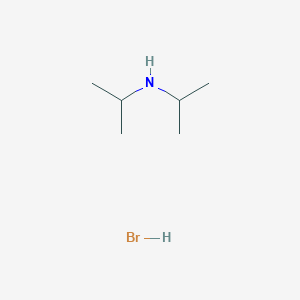
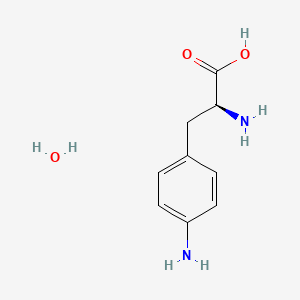
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
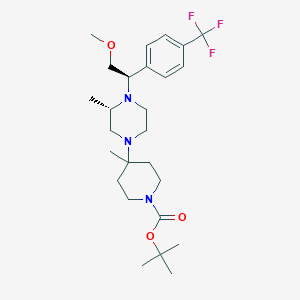
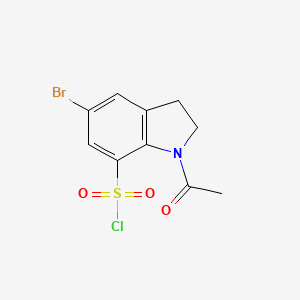

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

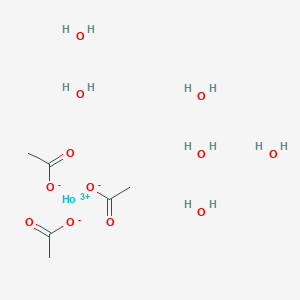
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)
